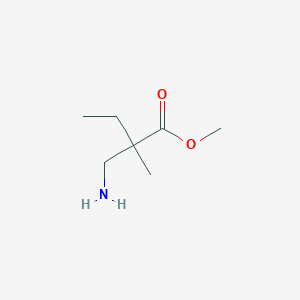![molecular formula C12H20N2O2 B13574253 (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)
(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an isocyanocyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine typically involves the introduction of the Boc protecting group to the amine functionality of the cyclohexane derivative. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and Reduction: The isocyanocyclohexane moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Deprotection: The major product is the free amine.
Oxidation: Products may include various oxidized forms of the isocyanocyclohexane.
Reduction: Reduced forms of the isocyanocyclohexane are obtained.
Applications De Recherche Scientifique
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine largely depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid
- rac-(1R,2R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino }bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is unique due to its specific isocyanocyclohexane structure, which imparts distinct chemical properties and reactivity patterns. This makes it particularly valuable in synthetic organic chemistry and various research applications .
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-isocyanocyclohexyl]carbamate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10H,5-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
Clé InChI |
VVPQMWHFRQYSDD-NXEZZACHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1[N+]#[C-] |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)
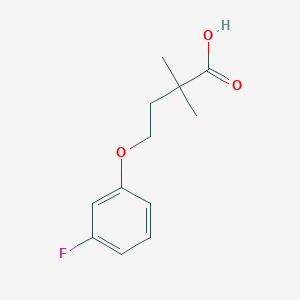
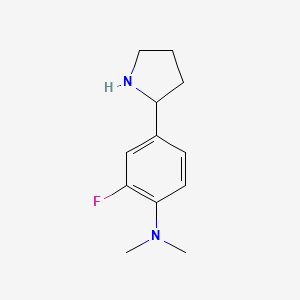
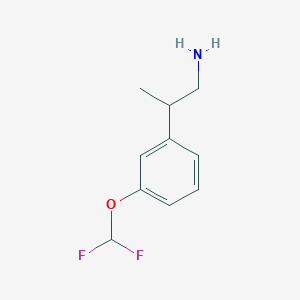
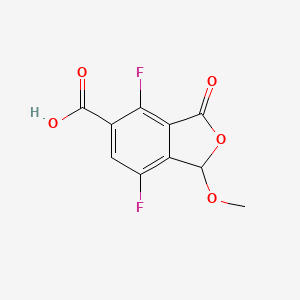

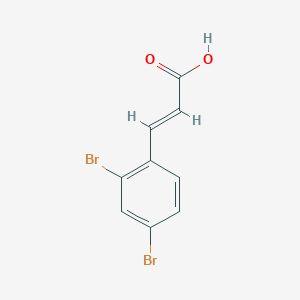

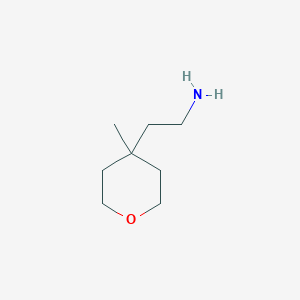

![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)
